Sedoheptulosan
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Overview
Description
Sedoheptulosan, also known as 2,7-anhydro-β-D-altro-heptulopyranose, is a rare seven-carbon sugar. It is an anhydro sugar derived from sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group. This compound is found in various fruits and vegetables, including carrots, leeks, figs, mangos, and avocados .
Mechanism of Action
Target of Action
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science-related research .
Biochemical Pathways
This compound is related to Sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway . .
Result of Action
As a biochemical reagent, it is likely to have various effects depending on the specific context of its use in life science-related research .
Biochemical Analysis
Biochemical Properties
Sedoheptulosan is an intermediate in the pentose phosphate pathway . It is formed by transketolase and acted upon by transaldolase . It interacts with these enzymes to facilitate biochemical reactions within the cell .
Cellular Effects
It is known that this compound plays a vital role in the non-oxidative branch of the pentose phosphate pathway . This suggests that it may influence cell function by participating in metabolic processes and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Sedoheptulose 7-phosphate by the enzyme sedoheptulokinase . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .
Temporal Effects in Laboratory Settings
It is known that this compound can be converted to Sedoheptulose in the presence of 3 N hydrochloric acid at room temperature .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of nucleotides. This compound, as an intermediate in this pathway, interacts with enzymes such as transketolase and transaldolase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sedoheptulosan can be synthesized from sedoheptulose through a dehydration reaction. The process involves treating sedoheptulose with 3 N hydrochloric acid at room temperature, resulting in the formation of an equilibrium mixture of sedoheptulose and this compound . The mixture can then be separated using chromatographic techniques to isolate pure this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its rarity and limited demand. microbial synthesis using metabolically engineered Corynebacterium glutamicum has shown promise. By inactivating the gene encoding 6-phosphofructokinase, the carbon flux is directed towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
Sedoheptulosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sedoheptulosan has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying carbohydrate chemistry.
Biology: Investigated for its role in metabolic pathways and its potential as a therapeutic agent.
Medicine: Studied for its anti-inflammatory properties and potential use in treating metabolic disorders.
Industry: Utilized in the synthesis of rare sugars and as a precursor for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sedoheptulose: A ketoheptose monosaccharide with a similar structure but differs in its functional group.
Mannoheptulose: Another seven-carbon sugar found in avocados, known for its ability to inhibit glucose metabolism.
Heptulose: A general term for seven-carbon sugars, including sedoheptulose and mannoheptulose.
Uniqueness
Sedoheptulosan is unique due to its anhydro structure, which distinguishes it from other heptuloses. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Properties
CAS No. |
469-90-9 |
---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2 |
InChI Key |
GKUQBELMWYQKKJ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O.O |
Canonical SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sedoheptulosan and where is it found?
A1: this compound (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]
Q2: How is this compound synthesized in the laboratory?
A2: this compound can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]
Q3: What is the structural characterization of this compound?
A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: this compound exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []
Q4: Are there any colorimetric methods for detecting this compound?
A4: Yes, this compound can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []
Q5: Can this compound be used as a precursor for the synthesis of other compounds?
A5: Yes, this compound can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []
Q6: How does the structure of this compound relate to its reactivity?
A6: The presence of a bicyclic ring system in this compound influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []
Q7: Have any catalytic applications of this compound been investigated?
A7: While this compound itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.
Q8: What is the historical context of this compound research?
A8: The study of this compound has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]
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